2-Phenyl-1,3-thiazole-4-carbonyl chloride

RNase L activation innate immunity antiviral target engagement

Generic thiazole acyl chlorides cannot replicate the 2-phenyl pharmacophore critical for RNase L activation (IC₅₀ 2.30 nM) and xanthine oxidase inhibition (IC₅₀ 48.6 nM). 2-Phenyl-1,3-thiazole-4-carbonyl chloride eliminates re-synthesis risk as a pre-activated building block for direct amide/ester coupling: • One-step diversification for RNase L, XO, and anticancer SAR programs • Enables sub-10 μg/mL cytotoxicity across T47D, Caco-2, HT-29 cell lines • ≥95% purity, light brown powder, ambient shipping; no in situ activation required

Molecular Formula C10H6ClNOS
Molecular Weight 223.68 g/mol
CAS No. 36094-04-9
Cat. No. B1362289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-thiazole-4-carbonyl chloride
CAS36094-04-9
Molecular FormulaC10H6ClNOS
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)Cl
InChIInChI=1S/C10H6ClNOS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H
InChIKeyZZFOIDMEHXGBKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1,3-thiazole-4-carbonyl chloride (CAS 36094-04-9): Procurement-Grade Chemical Primer for Heterocyclic Synthesis


2-Phenyl-1,3-thiazole-4-carbonyl chloride (CAS 36094-04-9; MF: C₁₀H₆ClNOS; MW: 223.68) is a heterocyclic acyl chloride building block featuring a 2-phenyl-substituted thiazole core bearing a reactive carbonyl chloride at the 4-position . The compound possesses a computed XLogP3 of 3.5 and a melting point of 100 °C, and is commercially supplied as a light brown powder with typical purities ≥95% [1]. Its primary value to procurement specialists and medicinal chemistry groups lies in the electrophilic carbonyl chloride moiety, which enables efficient acylation of amines, alcohols, and other nucleophiles to construct diverse libraries of thiazole-containing amides, esters, and heterocyclic conjugates . Unlike the corresponding carboxylic acid, which requires in situ activation, the acid chloride form is pre-activated for direct coupling, reducing step count and improving atom economy in parallel synthesis workflows.

Pre-activated acyl chloride for direct acylation without in situ activation
2-Phenylthiazole core as a pharmacophoric element for target engagement studies

Why 2-Phenyl-1,3-thiazole-4-carbonyl chloride Cannot Be Replaced by Generic Thiazole Acyl Chlorides in Preclinical Synthesis


Substituting 2-phenyl-1,3-thiazole-4-carbonyl chloride with other thiazole acyl chlorides—such as the unsubstituted thiazole-4-carbonyl chloride, 2-methyl, or 5-phenyl regioisomers—introduces substantial risk in hit-to-lead and lead optimization campaigns. The 2-phenyl substituent is not merely a steric placeholder; it serves as a critical pharmacophoric element that directly engages hydrophobic pockets in multiple validated biological targets, including the RNase L activation site (IC₅₀ = 2.30 nM in mouse L cell extracts) [1] and the xanthine oxidase binding cavity, where the 2-phenylthiazole-4-carboxylic acid scaffold delivers IC₅₀ = 48.6 nM, equipotent to Febuxostat analogs [2]. The 4-carbonyl chloride regioisomer is essential for constructing 4-carboxamide derivatives that have demonstrated reproducible sub-10 μg/mL cytotoxicity across T47D, Caco-2, and HT-29 cancer cell lines [3][4]. Generic substitution eliminates these defined structure-activity relationships, potentially yielding inactive or off-target compounds and necessitating costly re-synthesis.

Replacing 2-phenyl with unsubstituted or 5-phenyl regioisomer may remove key hydrophobic pocket interactions
4-Carbonyl chloride regioisomer is essential for constructing 4-carboxamide derivatives; other regioisomers may yield inactive products
Carboxylic acid analog requires additional activation steps, reducing parallel synthesis efficiency

Quantitative Differentiation Evidence: 2-Phenyl-1,3-thiazole-4-carbonyl chloride vs. Closest Analogs


RNase L Activation: 2.30 nM IC₅₀ Defines Potency Not Achievable with Unsubstituted or 5-Phenyl Thiazole Analogs

In a cell-free functional assay measuring inhibition of protein synthesis in mouse L cell extracts, 2-phenyl-1,3-thiazole-4-carbonyl chloride activated RNase L with an IC₅₀ of 2.30 nM [1]. This potency is approximately 41,000-fold stronger than the 2-phenylthiazole core alone, which exhibited an EC₅₀ of 2.60 × 10⁴ nM in a recombinant human RNase L activation assay [2]. The carbonyl chloride moiety, or its hydrolyzed/derivatized form, is therefore critical for high-affinity engagement; simple 2-phenylthiazole lacking the 4-carbonyl functionality is essentially inactive in this system, providing a clear basis for prioritizing the 4-carbonyl chloride building block when synthesizing RNase L-targeted compound libraries.

RNase L Activation
Head-to-head
~41,000-fold lower IC₅₀ vs. unsubstituted core
Supports 4-carbonyl pharmacophore context
Mouse L cell extract; protein synthesis readout
RNase L activation innate immunity antiviral target engagement

Xanthine Oxidase Inhibition: 2-Phenylthiazole-4-carboxylic Acid Scaffold Delivers IC₅₀ = 48.6 nM, Equivalent to Febuxostat Analog

The 2-phenylthiazole-4-carboxylic acid scaffold (the hydrolyzed form of 2-phenyl-1,3-thiazole-4-carbonyl chloride) was systematically evaluated alongside five alternative heterocycle scaffolds as xanthine oxidase (XO) inhibitors [1]. Compound 8, bearing the 2-phenylthiazole-4-carboxylic acid core, exhibited IC₅₀ = 48.6 nM against XO, which was explicitly reported as equipotent to the corresponding Febuxostat analog (compound 7) [1]. Furthermore, compound 8 demonstrated a statistically significant hypouricemic effect in potassium oxonate-hypoxanthine-induced hyperuricemic mice, providing in vivo validation [1][2]. This positions the 2-phenylthiazole-4-carbonyl chloride as a privileged starting material for generating XO inhibitor candidates that match the potency of the clinically validated Febuxostat chemotype.

XO Inhibition
Head-to-head
Equipotent to Febuxostat analog (IC₅₀ = 48.6 nM)
Reported scaffold equipotency context
In vitro XO assay; in vivo hypouricemic model
xanthine oxidase hyperuricemia gout lead optimization

Anticancer Cytotoxicity: 2-Phenylthiazole-4-carboxamide Derivatives Demonstrate Broad-Spectrum IC₅₀ < 10 μg/mL Across Three Human Cancer Lines

A focused library of 2-phenylthiazole-4-carboxamide derivatives—directly accessible from 2-phenyl-1,3-thiazole-4-carbonyl chloride via amide coupling—was evaluated against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) human cancer cell lines [1][2]. The 3-fluoro-substituted analog maintained IC₅₀ values below 10 μg/mL across all three lines, while 4-methoxy substitution selectively improved Caco-2 activity and 2-methoxy substitution preserved high potency against HT-29 and T47D [1]. This contrasts with the 2-phenyl-oxazole-4-carboxamide series previously reported by Tai et al., where the thiazole replacement of the oxazole ring (S for O) was a deliberate design strategy to explore heterocycle-dependent cytotoxicity [1]. The acid chloride enables rapid diversification at the 4-carboxamide position, allowing medicinal chemists to probe this SAR space efficiently.

Cell-Model Cytotoxicity
Reported
IC₅₀
Reported cell-model response context
Multi-line cytotoxicity endpoint review
PI3K Affinity Screening
Class-level
Validated as pan-PI3K ligand in competitive binding assays
Supports pan-PI3K probe synthesis
Patent-derived; class-level inference
Synthetic Efficiency
Method context
1 step vs. 2 steps with carboxylic acid
Supports direct coupling workflow
13+ literature precedents; no activation needed
anticancer cytotoxicity apoptosis SAR

PI3K Assay Compatibility: 2-Phenylthiazole Scaffold Validated as a PI3K Ligand in Competitive Screening and Purification

Patent literature explicitly designates phenylthiazole ligand 1 as a PI3K-interacting molecule suitable for competitive screening assays and PI3K protein purification [1][2]. The 2-phenylthiazole substructure (the core of 2-phenyl-1,3-thiazole-4-carbonyl chloride) is the immobilized ligand used to identify and characterize PI3K-interacting compounds, indicating that the 2-phenylthiazole pharmacophore possesses intrinsic affinity for the PI3K ATP-binding pocket [1]. This is in contrast to benzothiazole analogs, which were developed later to achieve isoform selectivity (PI3Kγ) [2]. For groups synthesizing pan-PI3K probe molecules, the 2-phenylthiazole-4-carbonyl chloride provides a direct entry point to the phenylthiazole chemotype validated in these screening platforms, bypassing the need for scaffold-hopping from benzothiazole starting materials.

PI3K Affinity Screening
Class-level
Validated as pan-PI3K ligand in competitive binding assays
Supports pan-PI3K probe synthesis
Patent-derived; class-level inference
PI3K kinase inhibitor affinity screening chemical proteomics

Synthetic Tractability: Pre-Activated Acid Chloride Enables Single-Step Diversification vs. Carboxylic Acid Analogs Requiring In Situ Activation

2-Phenyl-1,3-thiazole-4-carbonyl chloride is the pre-activated acylating form, allowing direct one-step amide or ester formation upon reaction with amines or alcohols under mild conditions . In contrast, 2-phenylthiazole-4-carboxylic acid requires additional activation steps (e.g., thionyl chloride, HATU, or EDCI/HOBt) prior to coupling, introducing extra synthetic operations, reagent costs, and purification burdens . A survey of downstream synthesis routes documented by AA Blocks lists >13 distinct literature and patent precedents where this acid chloride is used directly, spanning J. Am. Chem. Soc. (1943) through J. Med. Chem. (2019) [1], confirming long-standing and continued utility. The acid chloride form thus reduces the synthetic step count by one relative to the carboxylic acid entry point, a meaningful efficiency gain in library production where every additional step reduces overall yield and increases labor.

Synthetic Efficiency
Method context
1 step vs. 2 steps with carboxylic acid
Supports direct coupling workflow
13+ literature precedents; no activation needed
parallel synthesis amide coupling building block workflow efficiency

Highest-Impact Procurement Scenarios for 2-Phenyl-1,3-thiazole-4-carbonyl chloride


Antiviral Innate Immunity Drug Discovery: RNase L Activator Library Synthesis

For programs targeting the 2-5A/RNase L pathway in antiviral innate immunity, 2-phenyl-1,3-thiazole-4-carbonyl chloride enables direct synthesis of 4-carboxamide and 4-ester derivatives for RNase L activation screening. The parent compound exhibits IC₅₀ = 2.30 nM in mouse L cell extract protein synthesis inhibition, while the 2-phenylthiazole core alone is ~41,000-fold less active [1]. The acid chloride permits one-step diversification to explore substituent effects on RNase L potency and selectivity.

Gout and Hyperuricemia Lead Optimization: Xanthine Oxidase Inhibitor Scaffold Expansion

Medicinal chemistry teams pursuing non-purine XO inhibitors can use 2-phenyl-1,3-thiazole-4-carbonyl chloride as the starting material for 2-phenylthiazole-4-carboxylic acid derivatives that have demonstrated IC₅₀ = 48.6 nM against XO, equipotent to a Febuxostat analog, with confirmed in vivo hypouricemic efficacy in hyperuricemic mice . The acid chloride streamlines amide/ester diversification at the 4-position for SAR exploration around this clinically relevant scaffold.

Oncology Parallel Synthesis: 2-Phenylthiazole-4-carboxamide Cytotoxic Agent Libraries

The acid chloride is the optimal building block for generating focused libraries of 2-phenylthiazole-4-carboxamides as potential anticancer agents. Published SAR demonstrates that 3-fluoro, 2-methoxy, and 4-methoxy substituents on the phenyl ring produce IC₅₀ values consistently below 10 μg/mL across T47D, Caco-2, and HT-29 cell lines . The pre-activated acid chloride supports rapid, high-throughput parallel amide synthesis without the need for in situ activation protocols.

Chemical Proteomics and Kinase Probe Development: PI3K Affinity Reagent Synthesis

Groups developing immobilized ligands for PI3K competitive screening or protein purification assays can use 2-phenyl-1,3-thiazole-4-carbonyl chloride to generate functionalized phenylthiazole affinity probes. The 2-phenylthiazole substructure is a validated pan-PI3K ligand scaffold used in patented screening and purification methods . The 4-carbonyl chloride provides a convenient reactive handle for linker attachment without perturbing the PI3K-binding phenylthiazole pharmacophore.

Application
Selection Property
Validation Focus
Antiviral innate immunity pathway studies
4-Carbonyl chloride for one-step amide diversification
RNase L activation assay context
Xanthine oxidase inhibition studies
2-Phenylthiazole-4-carboxylic acid scaffold
XO enzyme and in vivo hypouricemic model context
Cancer cell-model evaluation studies
2-Phenylthiazole-4-carboxamide diversification
Cytotoxicity and apoptosis endpoint review
PI3K competitive probe synthesis
Phenylthiazole ligand conjugation handle
PI3K affinity screening and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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